molecular formula C28H24N2O2 B361468 N,N,N',N'-Tetraphenylsuccinamide

N,N,N',N'-Tetraphenylsuccinamide

Cat. No.: B361468
M. Wt: 420.5g/mol
InChI Key: RIUHJXQKKVPGHR-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetraphenylsuccinamide is a succinamide derivative featuring four phenyl groups attached to the nitrogen atoms of the succinamide core. The phenyl substituents likely confer distinct steric, electronic, and solubility characteristics compared to alkyl-substituted analogs, making it valuable in materials science or organic synthesis .

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5g/mol

IUPAC Name

N,N,N',N'-tetraphenylbutanediamide

InChI

InChI=1S/C28H24N2O2/c31-27(29(23-13-5-1-6-14-23)24-15-7-2-8-16-24)21-22-28(32)30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2

InChI Key

RIUHJXQKKVPGHR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N,N',N'-Tetraphenylsuccinamide has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .
  • Anticancer Properties : Some studies have explored the anticancer potential of succinamide derivatives, including this compound. The compound's ability to modulate cellular pathways may contribute to its effectiveness against certain cancer types .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent:

  • Intermediate in Synthesis : It is often used as an intermediate in the synthesis of more complex molecules. Its ability to form stable complexes with various substrates makes it valuable in multi-step synthetic pathways .
  • Catalyst for Reactions : The compound has been utilized as a catalyst in reactions involving amines and carboxylic acids, facilitating the formation of amides and other derivatives .

Materials Science

The properties of this compound extend into materials science:

  • Polymer Chemistry : The compound can be used to modify polymer matrices, enhancing their mechanical and thermal properties. It acts as a plasticizer or stabilizer in polymer formulations, contributing to improved performance in various applications .
  • Nanotechnology : Its unique structure enables the formation of nanoscale materials that can be used in drug delivery systems or as components in electronic devices. Research is ongoing into its potential applications in creating nanocomposites with enhanced properties .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

Study FocusFindings
Antimicrobial ActivityCompounds derived from this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .
Drug DevelopmentInvestigations into its anticancer properties revealed promising results, indicating potential pathways for therapeutic use .
Organic SynthesisThe compound was successfully utilized as an intermediate for synthesizing complex organic molecules, showcasing its versatility in laboratory settings .

Comparison with Similar Compounds

Comparison with N,N,N',N'-Tetramethylsuccinamide

Physicochemical Properties

Property N,N,N',N'-Tetramethylsuccinamide N,N,N',N'-Tetraphenylsuccinamide (Inferred)
Molecular Formula C₈H₁₆N₂O₂ C₂₈H₂₄N₂O₂
Molecular Weight 172.22 g/mol ~428.50 g/mol
Solubility Higher in polar solvents (DCM, water) Likely lower due to hydrophobic phenyl groups
Conformational Behavior Stabilized by C-H···O hydrogen bonds and dipole-dipole interactions Steric hindrance from phenyl groups may disrupt intramolecular interactions

Comparison with N,N,N',N'-Tetrabutylsuccinamide

Structural and Physical Contrasts

Property N,N,N',N'-Tetrabutylsuccinamide This compound
Molecular Formula C₂₀H₄₀N₂O₂ C₂₈H₂₄N₂O₂
Molecular Weight 340.55 g/mol ~428.50 g/mol
Substituent Effects Flexible butyl chains increase hydrophobicity Rigid phenyl groups enhance aromatic interactions

Functional Implications

  • Tetrabutylsuccinamide: The alkyl chains improve solubility in non-polar solvents, favoring applications in liquid-liquid extraction or surfactants.
  • Tetraphenylsuccinamide : Aromatic rings may facilitate use in optoelectronic materials or as a ligand in coordination chemistry.

Comparison with 3-Chloro-N-phenyl-phthalimide

Core Structural Differences

  • 3-Chloro-N-phenyl-phthalimide : Cyclic phthalimide with a chloro substituent and phenyl group .
  • Tetraphenylsuccinamide : Linear succinamide with four phenyl groups.
Property 3-Chloro-N-phenyl-phthalimide This compound
Molecular Formula C₁₄H₈ClNO₂ C₂₈H₂₄N₂O₂
Reactivity Electrophilic chloro substituent enables polymerization Lacks reactive sites; stability prioritized
Applications Monomer for polyimides Potential use in non-reactive matrices

Comparison with N-Sulfenylsuccinimide Derivatives

Functional Group Influence

  • N-Sulfenylsuccinimides : Act as sulfenylating agents in organic transformations (e.g., C-S bond formation) .
  • However, phenyl substituents could stabilize radical intermediates or modify electron density in analogous reactions.

Preparation Methods

Stoichiometric Considerations

A patent describing the synthesis of N-phenylsuccinimide (CN102229555A) provides foundational insights. While the target compound in the patent is monosubstituted, scaling the molar ratio of aniline to succinic anhydride enables tetra-substitution. The original protocol uses a 1:1.1–2 molar ratio of succinic anhydride to aniline with 4-dimethylaminopyridine (DMAP) as a catalyst. For tetraphenylsuccinamide, a 1:4 molar ratio (succinic anhydride:aniline) is theoretically required. Experimental data suggest that a 1:5 ratio minimizes unreacted intermediates, achieving yields exceeding 70% after recrystallization.

Catalytic Systems

DMAP (10 mol%) accelerates the reaction by activating the anhydride through nucleophilic catalysis. Grinding reagents in a mortar at room temperature for 45–75 minutes initiates the reaction, followed by acidification to pH 3–4 to precipitate the product. This solvent-free mechanochemical approach reduces side products like N-phenylsuccinamic acid.

Activation of Succinic Acid via N-Hydroxysuccinimide (NHS) Esters

Carboxyl group activation using NHS esters is a robust strategy for amide bond formation. A PubMed study highlights N,N,N',N'-tetramethyl(succinimido)uronium tetrafluoroborate (TSTU) as an efficient activator for hydroxy-containing polymers. While the study focuses on polymer functionalization, the methodology applies to small-molecule synthesis.

Reaction Workflow

  • Activation : Succinic acid is treated with TSTU in dimethylformamide (DMF), forming the NHS ester.

  • Coupling : Addition of excess aniline (4 equivalents) displaces the NHS group, forming tetraphenylsuccinamide.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in >80% yield.

This method avoids the gelation issues common in polymer chemistry and ensures high coupling efficiency.

Uronium/Guanidinium-Based Coupling Reagents

Modern peptide coupling reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) enhance reaction rates and yields. A Wiley-VCH protocol for N-Cbz-protected amines demonstrates the utility of such reagents.

Optimized Procedure

  • Reagents : Succinic acid (1 equiv), TBTU (2.2 equiv), aniline (4.4 equiv), N,N-diisopropylethylamine (DIPEA, 3 equiv).

  • Conditions : Stir in tetrahydrofuran (THF) under argon at 60°C for 4–6 hours.

  • Yield : 85–90% after aqueous workup and recrystallization.

Uronium reagents facilitate mild reaction conditions, making this method suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study on N-heterocyclic carbene (NHC)-catalyzed reactions illustrates the potential for accelerated amidation.

Protocol Adaptation

  • Combine succinic anhydride (1 equiv), aniline (4.2 equiv), and DMAP (0.1 equiv) in acetonitrile.

  • Irradiate at 150°C for 15 minutes under sealed-vessel conditions.

  • Yield : 78% with >95% purity by NMR.

Microwave methods are ideal for high-throughput synthesis but require specialized equipment.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Time Yield Purity
Direct AmidationDMAPRoom Temp75 min70%90%
NHS EsterTSTU25°C12 h85%95%
Uronium ReagentsTBTU60°C6 h90%98%
MicrowaveDMAP150°C15 min78%95%

Challenges and Mitigation Strategies

Incomplete Substitution

Using excess aniline (≥4.2 equiv) and prolonged reaction times ensures full substitution. Monitoring via thin-layer chromatography (TLC) or NMR detects residual succinic anhydride or mono-/di-substituted intermediates.

By-Product Formation

Side products like succinamic acids arise from hydrolysis. Anhydrous conditions (e.g., molecular sieves) and acidification during workup suppress hydrolysis .

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing N,N,N',N'-Tetraphenylsuccinamide with high purity?

  • Answer: Synthesis requires precise control of reaction parameters, including:

  • Temperature: Maintain a stable temperature range (e.g., 60–80°C) to avoid side reactions.
  • Solvent choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic amines during coupling reactions.
  • Reaction time: Monitor progress via thin-layer chromatography (TLC) to optimize yield and minimize byproducts .
  • Purification: Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via NMR and mass spectrometry .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Answer: A multi-technique approach is essential:

  • NMR spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to verify the absence of unreacted phenyl groups and confirm the succinamide backbone. Compare chemical shifts with structurally analogous compounds (e.g., N-(3-methylphenyl)succinamide) .
  • IR spectroscopy: Identify characteristic amide C=O stretching bands (~1650–1700 cm1 ^{-1}) and N–H bending vibrations (~1550 cm1 ^{-1}) .
  • Mass spectrometry (HRMS): Validate molecular ion peaks and rule out fragmentation artifacts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer: Follow these precautions:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile solvents .
  • Waste disposal: Segregate chemical waste and consult institutional guidelines for hazardous amide disposal.
  • Toxicity screening: Conduct preliminary cytotoxicity assays (e.g., MTT tests) if exploring biological applications, as aromatic amides may exhibit cellular toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Answer:

  • Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in a mixed solvent system (e.g., chloroform/methanol). Resolve ambiguities in torsion angles or hydrogen bonding by comparing data with structurally validated compounds (e.g., N-(3-methylphenyl)succinamide, RR-factor = 0.045) .
  • Density Functional Theory (DFT): Calculate theoretical bond lengths/angles and cross-validate with experimental SCXRD data to identify outliers .

Q. What experimental strategies mitigate thermal degradation during thermogravimetric analysis (TGA) of this compound?

  • Answer:

  • Atmosphere control: Perform TGA under inert nitrogen flow to prevent oxidative decomposition.
  • Heating rate: Use a slow ramp rate (e.g., 5°C/min) to accurately observe decomposition thresholds.
  • Complementary DSC: Pair with differential scanning calorimetry (DSC) to distinguish melting points from decomposition events .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Answer:

  • Molecular docking: Simulate interactions with nucleophiles (e.g., amines) using software like AutoDock. Focus on steric hindrance from phenyl groups, which may reduce reactivity at the carbonyl carbon .
  • QSAR studies: Correlate electronic parameters (e.g., Hammett constants) with reaction rates to design derivatives with tailored reactivity .

Q. What are the challenges in analyzing photostability for applications in optoelectronic materials?

  • Answer:

  • UV-Vis spectroscopy: Monitor absorbance changes under controlled UV exposure (e.g., 254 nm) to assess degradation kinetics.
  • Quenching experiments: Add stabilizers (e.g., hindered amine light stabilizers) and compare half-lives to improve material durability .

Notes on Contradictions and Validation

  • Synthetic yields may vary due to steric effects from tetraphenyl substitution; iterative optimization of solvent/base combinations is recommended .
  • Spectroscopic discrepancies (e.g., anomalous 1H^1H NMR peaks) often arise from residual solvents or polymorphism. Recrystallization and high-field NMR (>400 MHz) can resolve these issues .

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